molecular formula C17H17NO2 B14205955 1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- CAS No. 827024-92-0

1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)-

Cat. No.: B14205955
CAS No.: 827024-92-0
M. Wt: 267.32 g/mol
InChI Key: AIDUWYXTFHSHCJ-UHFFFAOYSA-N
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Description

1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

The synthesis of 1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method starts with the reaction of 4,6-dimethoxyindole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound may also induce apoptosis in cancer cells by activating specific caspases . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole, 4,6-dimethoxy-3-(phenylmethyl)- lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Properties

CAS No.

827024-92-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

3-benzyl-4,6-dimethoxy-1H-indole

InChI

InChI=1S/C17H17NO2/c1-19-14-9-15-17(16(10-14)20-2)13(11-18-15)8-12-6-4-3-5-7-12/h3-7,9-11,18H,8H2,1-2H3

InChI Key

AIDUWYXTFHSHCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=CN2)CC3=CC=CC=C3

Origin of Product

United States

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